2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
CAS No.: 331465-71-5
Cat. No.: VC2192505
Molecular Formula: C18H39N4P
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331465-71-5 |
|---|---|
| Molecular Formula | C18H39N4P |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 2,8,9-tris(2-methylpropyl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane |
| Standard InChI | InChI=1S/C18H39N4P/c1-16(2)13-20-10-7-19-8-11-21(14-17(3)4)23(20)22(12-9-19)15-18(5)6/h16-18H,7-15H2,1-6H3 |
| Standard InChI Key | WFHPXSHLCFHEIA-UHFFFAOYSA-N |
| SMILES | CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C |
| Canonical SMILES | CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane is a complex organophosphorus compound with a bicyclic structure. It belongs to the family of phosphatranes, which are characterized by their cage-like molecular architecture containing a central phosphorus atom. The compound features three isobutyl groups attached to nitrogen atoms, contributing to its unique chemical properties and reactivity profile.
The basic identification parameters of the compound are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 331465-71-5 |
| Molecular Formula | C₁₈H₃₉N₄P |
| Molecular Weight | 342.51 g/mol |
| IUPAC Name | 2,8,9-tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane |
| InChIKey | WFHPXSHLCFHEIA-UHFFFAOYSA-N |
The compound is also known by several synonyms in scientific literature, including Triisobutylphosphatrane, Triisobutylazaphosphatrane, Triisobutylproazaphosphatrane, and Triisobutyl-verkade's superbase . This variety of nomenclature reflects its presence across different fields of chemistry and its historical development as a research compound.
Structural Features
The molecular structure of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane is characterized by a bicyclic [3.3.3] framework with a central phosphorus atom (position 1) that forms bonds with four nitrogen atoms (positions 2, 5, 8, and 9). Three of these nitrogen atoms (positions 2, 8, and 9) bear isobutyl substituents, which contribute to the compound's lipophilicity and steric properties .
The structural representation can be defined through its canonical SMILES notation:
CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C
This complex three-dimensional structure gives the compound its unique reactivity profile, particularly its ability to function as a strong non-ionic base and catalyst in various chemical transformations.
Physical and Chemical Properties
Physical Properties
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane exists as a clear colorless to yellow liquid at ambient conditions. Its physical properties make it suitable for various applications in synthetic chemistry and catalysis. The key physical parameters of the compound are presented in the following table:
| Property | Value | Reference |
|---|---|---|
| Physical State | Clear colorless to yellow liquid | |
| Boiling Point | 110-118°C (at 0.5 mmHg) | |
| Density | 0.964 g/cm³ | |
| Flash Point | 68°C | |
| Storage Temperature | Ambient |
The compound's relatively high boiling point under reduced pressure indicates its thermal stability, while its liquid state at room temperature facilitates its handling and use in laboratory settings. The specified storage condition at ambient temperature suggests reasonable stability under normal laboratory conditions.
Chemical Properties
The chemical behavior of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane is largely defined by its unique structure, particularly the central phosphorus atom and the surrounding nitrogen atoms. The compound exhibits properties characteristic of phosphatranes, including:
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Strong basicity: It functions as a non-ionic superbase in various chemical reactions.
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Nucleophilicity: The compound can act as a nucleophile in appropriate reaction conditions.
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Coordination ability: The phosphorus center can coordinate with various substrates, making it valuable in catalysis.
The nitrogen content of the compound ranges from 15.70% to 17.01% according to elemental analysis specifications . This property is crucial for quality control and verification of the compound's identity and purity in research and commercial settings.
Applications and Research Utilization
Catalytic Applications
One of the most significant applications of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane is in catalysis. The compound serves as an effective catalyst in various chemical transformations, particularly in organic synthesis. Its catalytic properties stem from its basic nature and the ability of the phosphorus center to interact with reaction substrates .
The compound enhances reaction rates and improves yields in various organic transformations. Its effectiveness as a catalyst is particularly noteworthy in reactions requiring a strong, non-nucleophilic base to facilitate proton abstraction without competing nucleophilic addition .
Recent research has highlighted the versatility of this compound in catalytic applications, demonstrating its ability to facilitate complex chemical reactions efficiently. The unique structural features of the compound contribute to its selectivity and efficiency as a catalyst in specific reaction types.
Pharmaceutical Development
In pharmaceutical research, 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane has found applications in the design and synthesis of new drug molecules. The compound is used in pharmaceutical development where its unique structure can improve the solubility and bioavailability of active pharmaceutical ingredients .
The compound's role in pharmaceutical research extends to:
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Facilitating complex organic transformations in the synthesis of pharmaceutical intermediates
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Serving as a template for the development of novel phosphorus-containing bioactive compounds
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Potentially improving drug formulation through enhanced solubility characteristics
These applications highlight the compound's value in advancing pharmaceutical research and development efforts across various therapeutic areas.
Material Science Applications
In the field of material science, 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane is applied in the development of advanced materials such as polymers and composites. The compound contributes to the enhancement of mechanical properties and thermal stability in these materials .
Its applications in material science include:
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Serving as an additive in polymer formulations to improve specific material properties
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Acting as a catalyst in polymerization reactions
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Contributing to the development of specialty materials with enhanced performance characteristics
These applications demonstrate the compound's versatility beyond traditional organic synthesis and highlight its potential in materials engineering and development.
Environmental and Biotechnological Applications
The environmental applications of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane include its use in remediation efforts for contaminated sites. The compound can act as a chelating agent that assists in the extraction of heavy metals from soil and water, contributing to environmental cleanup technologies .
In biotechnology, the compound is utilized in the formulation of biocatalysts. These biocatalysts are essential for various biotechnological processes, including:
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Biofuel production
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Waste treatment
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Enzymatic transformations in industrial settings
The versatility of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane across these diverse fields underscores its significance as a multifunctional chemical tool in modern scientific research and technological development.
| Hazard Category | Classification | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 (Causes serious eye irritation) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 (May cause respiratory irritation) |
These classifications indicate that the compound can cause irritation to the skin, eyes, and respiratory system upon exposure, necessitating appropriate safety measures during handling and use .
Recent Research Findings and Future Directions
Current Research Developments
Recent research has expanded our understanding of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane's applications and properties. Studies have focused on exploring the compound's potential in various fields, with particular emphasis on its catalytic capabilities and synthetic utility.
Researchers have investigated the compound's role in facilitating complex chemical reactions, demonstrating its effectiveness in specific synthetic transformations. The unique structural features of the compound, particularly its bicyclic phosphatrane framework, contribute to its specialized reactivity profile and catalytic behavior.
Additionally, studies exploring the compound's potential in pharmaceutical applications have yielded promising results, suggesting its utility in improving drug delivery systems and enhancing the efficacy of certain pharmaceutical compounds .
Future Research Directions
Based on current findings and the established properties of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane, several promising research directions emerge for future investigation:
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Expanded catalytic applications:
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Development of novel synthetic methodologies utilizing the compound as a catalyst
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Exploration of its potential in asymmetric catalysis
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Investigation of its effectiveness in sustainable and green chemistry applications
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Advanced material development:
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Further research on its role in polymer chemistry
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Investigation of potential applications in nanomaterial synthesis
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Exploration of its utility in developing functional materials with specialized properties
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Pharmaceutical and biological applications:
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Detailed studies on its potential in drug delivery systems
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Investigation of structure-activity relationships in biological contexts
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Exploration of derivatives with enhanced biological properties
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These research directions represent promising avenues for expanding our understanding and utilization of this versatile compound in various scientific and technological domains.
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